molecular formula C27H32N4O4S B609173 ML604086 CAS No. 850330-18-6

ML604086

カタログ番号: B609173
CAS番号: 850330-18-6
分子量: 508.63
InChIキー: FABRBEGQMXBELT-SELNLUPBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Asthma Research

ML604086 has been investigated for its role in asthma management due to the involvement of the CCR8 receptor in T-cell recruitment and inflammation associated with allergic responses. A study conducted on cynomolgus monkeys demonstrated that this compound effectively inhibited CCL1 binding to CCR8, achieving over 98% inhibition during the study duration. However, despite this significant inhibition, the compound did not produce notable changes in allergen-induced eosinophilia or Th2 cytokine levels (IL-4, IL-5, IL-13) in bronchoalveolar lavage samples. Furthermore, airway resistance and compliance remained unaffected by this compound during allergen challenges .

Endometriosis Treatment

In a model of endometriosis, this compound showed promising results by blocking the CCL18/CCR8 axis, which is implicated in the disease's progression. Mice treated with this compound exhibited a significant reduction in the size and number of endometriotic lesions compared to control groups. Histological analysis revealed decreased vascular density within lesions, suggesting that this compound may inhibit angiogenesis associated with endometriosis. This finding indicates potential therapeutic benefits for patients suffering from this condition .

Bone Repair Mechanisms

Recent studies have explored the role of this compound in bone repair processes. In models of femoral fracture, treatment with this compound resulted in a reduced accumulation of regulatory T cells (Tregs) at injury sites, which are crucial for effective bone healing. The inhibition of the CCR8/CCL1 axis led to impaired cartilage formation and overall healing outcomes in treated groups compared to untreated controls. These results highlight the importance of CCR8 signaling in mediating Treg function during bone repair and suggest that targeting this pathway could influence recovery from skeletal injuries .

Comparative Data Table

Application AreaStudy FindingsKey Outcomes
Asthma Inhibition of CCL1 binding; no significant effects on eosinophilia or cytokinesSuggests CCR8 antagonism may not be effective for asthma treatment
Endometriosis Reduced lesion size and vascular density; effective blockade of CCL18/CCR8Potential therapeutic application for endometriosis
Bone Repair Impaired Treg accumulation; reduced cartilage formation and healingIndicates CCR8's role in mediating bone repair processes

作用機序

Target of Action

ML604086 is a selective inhibitor of the chemokine receptor CCR8 . The primary target of this compound is CCR8, a G protein-coupled receptor expressed on the surface of certain T-cells . This receptor plays a crucial role in the immune response by mediating the chemotaxis of immune cells .

Mode of Action

This compound acts by inhibiting the binding of the chemokine CCL1 to CCR8 on circulating T-cells . By blocking this interaction, this compound inhibits CCL1 mediated chemotaxis, thereby preventing the migration of these T-cells . Additionally, this compound increases intracellular calcium concentrations , which can further modulate the function of these immune cells.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the CCR8-CCL1 signaling pathway . By inhibiting the interaction between CCR8 and its ligand CCL1, this compound disrupts the downstream signaling events that would normally result from this interaction . This includes the inhibition of chemotaxis, a process that guides the movement of immune cells towards sites of inflammation or injury .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of CCL1 mediated chemotaxis and an increase in intracellular calcium concentrations . This can affect the migration and function of T-cells expressing CCR8 . It’s important to note that in a primate model of asthma, this compound showed no effect on airway eosinophilia, pro-inflammatory cytokine production, or airway resistance and compliance .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of disease states like asthma, the inflammatory environment can impact the expression of CCR8 and the availability of its ligand CCL1 . , suggesting that its efficacy may vary depending on the specific disease context and the associated microenvironment.

生化学分析

Biochemical Properties

ML604086 interacts with the chemokine receptor CCR8, inhibiting the binding of the chemokine CCL1 . This interaction disrupts chemotaxis, a process that guides cell movement . Additionally, this compound increases intracellular calcium concentrations .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting CCL1 mediated chemotaxis and increasing intracellular calcium concentrations . It has been observed that this compound does not significantly affect allergen-induced BAL eosinophilia and the induction of the Th2 cytokines IL-4, IL-5, IL-13, and mucus levels in BAL .

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting the binding of CCL1 to CCR8 on circulating T-cells . This inhibition disrupts chemotaxis and increases intracellular calcium concentrations .

Temporal Effects in Laboratory Settings

It has been observed that this compound can inhibit CCL1 binding to CCR8 on circulating T-cells throughout the duration of a study .

Dosage Effects in Animal Models

In animal models, specifically in adult Macaca fascicularis, this compound was administered at a dosage of 1.038 mg/kg . It did not affect changes in airway resistance and compliance induced by allergen provocation and increasing concentrations of methacholine .

Metabolic Pathways

Given its role as a CCR8 inhibitor, it likely interacts with enzymes and cofactors involved in chemotaxis and calcium signaling .

Transport and Distribution

Given its role as a CCR8 inhibitor, it likely interacts with transporters or binding proteins involved in chemotaxis and calcium signaling .

Subcellular Localization

Given its role as a CCR8 inhibitor, it likely localizes to areas of the cell involved in chemotaxis and calcium signaling .

準備方法

The synthesis of ML604086 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer.

化学反応の分析

ML604086 undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in substitution reactions where functional groups are replaced by other groups.

    Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.

    Complex Formation: this compound can form complexes with other molecules, affecting its activity and stability.

Common reagents and conditions used in these reactions include various solvents, catalysts, and temperature control. The major products formed from these reactions depend on the specific conditions and reagents used .

類似化合物との比較

ML604086 is unique in its high selectivity for CCR8 compared to other chemokine receptor inhibitors. Similar compounds include:

These compounds differ in their target receptors and specific applications, highlighting the uniqueness of this compound in targeting CCR8 and its potential therapeutic applications.

生物活性

ML604086 is a selective small molecule inhibitor targeting the chemokine receptor CCR8, which plays a significant role in immune responses, particularly in allergic conditions and asthma. This compound has been studied for its potential therapeutic effects in various inflammatory diseases, notably asthma and atopic dermatitis.

This compound functions primarily as an antagonist of CCR8, inhibiting the binding of its ligand, CCL1. This inhibition has been shown to exceed 98% in studies involving cynomolgus monkeys, where the compound was administered during allergen challenges . Despite this high level of inhibition, studies have indicated that blocking CCR8 does not significantly alter the inflammatory response in models of allergic airway disease.

Case Studies and Research Findings

  • Asthma Model in Cynomolgus Monkeys :
    • Study Design : Twelve cynomolgus monkeys were administered this compound via intravenous infusion during airway challenges with Ascaris suum.
    • Results : this compound effectively inhibited CCL1 binding but did not significantly affect eosinophilia or levels of Th2 cytokines (IL-4, IL-5, IL-13) in bronchoalveolar lavage (BAL) fluid. Airway resistance and compliance metrics also remained unchanged post-treatment .
    • : The study concluded that CCR8 antagonism does not ameliorate allergic airway disease in this primate model, suggesting alternative therapeutic strategies may be necessary for treating asthma.
  • Role in Atopic Dermatitis :
    • Research indicates that CCL8, an agonist for CCR8, is highly expressed in skin lesions associated with atopic dermatitis. Mice deficient in CCR8 exhibited reduced eosinophilic inflammation compared to wild-type controls, highlighting CCR8's role in T(H)2 cell recruitment to inflamed skin .
    • Implication : This suggests that while this compound inhibits CCR8 activity, its efficacy in managing atopic dermatitis may also be limited due to the receptor's involvement in T(H)2-mediated inflammation.

Data Table: Summary of Key Findings

StudyModelKey Findings
Cynomolgus Monkey StudyAsthma>98% inhibition of CCL1 binding; no significant effect on eosinophilia or Th2 cytokinesCCR8 antagonism ineffective for asthma management
CCL8-CCR8 Axis StudyAtopic DermatitisCCR8 crucial for T(H)2 cell recruitment; reduced inflammation in CCR8-deficient miceIndicates potential limitations of this compound in skin inflammation

Implications for Future Research

The findings surrounding this compound suggest that while it is a potent CCR8 antagonist, its role in treating conditions like asthma and atopic dermatitis may be limited. Future research should explore:

  • Combination Therapies : Investigating the efficacy of this compound alongside other therapeutic agents targeting different pathways involved in allergic inflammation.
  • Alternative Targets : Identifying other chemokine receptors or pathways that may play more significant roles in these diseases.
  • Longitudinal Studies : Conducting longer-term studies to assess the chronic effects of CCR8 inhibition on immune responses and disease progression.

特性

CAS番号

850330-18-6

分子式

C27H32N4O4S

分子量

508.63

IUPAC名

N-[4-[[[(3R,4R)-1-[(2S)-2-Amino-1-oxopropyl]-3-methyl-4-piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-benzamide

InChI

InChI=1S/C27H32N4O4S/c1-17-8-4-5-9-20(17)26(32)29-24-12-13-25(22-11-7-6-10-21(22)24)36(34,35)30-23-14-15-31(16-18(23)2)27(33)19(3)28/h4-13,18-19,23,30H,14-16,28H2,1-3H3,(H,29,32)/t18-,19+,23-/m1/s1

InChIキー

FABRBEGQMXBELT-SELNLUPBSA-N

SMILES

O=C(NC1=C2C=CC=CC2=C(S(=O)(N[C@H]3[C@H](C)CN(C([C@@H](N)C)=O)CC3)=O)C=C1)C4=CC=CC=C4C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

ML604086;  ML-604086;  ML 604086; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ML604086
Reactant of Route 2
ML604086
Reactant of Route 3
ML604086
Reactant of Route 4
ML604086
Reactant of Route 5
Reactant of Route 5
ML604086
Reactant of Route 6
Reactant of Route 6
ML604086
Customer
Q & A

Q1: How does ML604086 interact with CCR8 and what are the downstream effects of this interaction?

A: this compound binds to CCR8, a receptor found on T cells, particularly those associated with Th2 immune responses. [] By binding to CCR8, this compound blocks the binding of its natural ligand, CCL1 (also known as chemokine (C-C motif) ligand 1). This inhibition disrupts the signaling pathway usually activated by CCL1 binding to CCR8. In the context of asthma, this pathway is thought to be involved in the recruitment of inflammatory cells to the lungs. []

Q2: What was the outcome of testing this compound in a primate model of asthma?

A: The research aimed to evaluate the efficacy of this compound in a primate model of asthma using cynomolgus monkeys. Despite achieving significant inhibition of CCL1 binding to CCR8 on circulating T cells (>98%), this compound did not demonstrate a significant effect on several key indicators of allergic airway inflammation. [] This included allergen-induced BAL eosinophilia, the production of Th2 cytokines (IL-4, IL-5, IL-13), mucus levels in bronchoalveolar lavage (BAL), and changes in airway resistance and compliance in response to allergen challenge and methacholine. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。